BenchChemオンラインストアへようこそ!

7-Azabicyclo[4.1.0]hept-3-ene

Medicinal Chemistry Drug Design Physicochemical Profiling

7-Azabicyclo[4.1.0]hept-3-ene (CAS 6573-99-5, C₆H₉N, MW 95.14 g/mol) is a fused bicyclic organic compound comprising a cyclohexene ring annulated to a three-membered NH-aziridine. Its computed topological polar surface area (TPSA) is 21.9 Ų, with one hydrogen bond donor (N–H) and one hydrogen bond acceptor, yielding an XlogP of 0.9.

Molecular Formula C6H9N
Molecular Weight 95.14 g/mol
Cat. No. B11836682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azabicyclo[4.1.0]hept-3-ene
Molecular FormulaC6H9N
Molecular Weight95.14 g/mol
Structural Identifiers
SMILESC1C=CCC2C1N2
InChIInChI=1S/C6H9N/c1-2-4-6-5(3-1)7-6/h1-2,5-7H,3-4H2
InChIKeyCLXBSKWHNHENQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azabicyclo[4.1.0]hept-3-ene (CAS 6573-99-5): A Bicyclic NH-Aziridine Scaffold for Heterocycle Synthesis and Drug Intermediate Procurement


7-Azabicyclo[4.1.0]hept-3-ene (CAS 6573-99-5, C₆H₉N, MW 95.14 g/mol) is a fused bicyclic organic compound comprising a cyclohexene ring annulated to a three-membered NH-aziridine. Its computed topological polar surface area (TPSA) is 21.9 Ų, with one hydrogen bond donor (N–H) and one hydrogen bond acceptor, yielding an XlogP of 0.9 . The scaffold belongs to the azabicyclo[4.1.0]heptene class—nitrogen-containing bicyclo[4.1.0]heptane derivatives recognized as privileged structures in natural products and pharmaceutical agents [1]. The compound's defining features are the strained aziridine ring (ring strain energy ca. 26.7 kcal/mol) and the cyclohexene double bond, which together confer reactivity profiles distinct from the corresponding oxa-analogue (7-oxabicyclo[4.1.0]hept-3-ene), the saturated aza-analogue (7-azabicyclo[4.1.0]heptane), and the diene analogue (7-azabicyclo[4.1.0]hepta-2,4-diene).

Why 7-Azabicyclo[4.1.0]hept-3-ene Cannot Be Replaced by the Oxa-Analogue, Saturated Analogue, or Acyclic Aziridines in Critical Applications


In-class substitution of 7-azabicyclo[4.1.0]hept-3-ene by 7-oxabicyclo[4.1.0]hept-3-ene (the epoxide analogue) or by 7-azabicyclo[4.1.0]heptane (the saturated analogue) fundamentally alters stereochemical outcomes, hydrogen-bonding capacity, and downstream functionalization potential. The nitrogen heteroatom provides a 68% higher TPSA (21.9 vs. 13 Ų) and a hydrogen bond donor absent in the epoxide . Under identical catalytic hydrogenolysis conditions, the aza scaffold delivers trans-2-substituted cyclohexylamines stereoselectively, whereas the oxa and carba analogues yield alcohol mixtures or different regioisomeric ratios [1]. Furthermore, the N–H aziridine serves as a derivatization handle for sulfonylation, acylation, and phosphorylation—functionalization routes that are chemically inaccessible to the epoxide oxygen. These differences are amplified in pharmaceutical intermediate contexts: the 7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate framework is an established intermediate in oseltamivir (Tamiflu) synthesis via patented large-scale production methods [2], a role for which no oxa- or carba-analogue can substitute without fundamentally redesigning the synthetic route.

Quantitative Differentiation Evidence for 7-Azabicyclo[4.1.0]hept-3-ene vs. Its Closest Structural Analogues


Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Capacity: 68% Higher Polarity vs. the 7-Oxa-Analogue

The target compound 7-azabicyclo[4.1.0]hept-3-ene possesses a computed TPSA of 21.9 Ų with one hydrogen bond donor (N–H) and one hydrogen bond acceptor . In contrast, the direct oxygen analogue 7-oxabicyclo[4.1.0]hept-3-ene has a polar surface area of only 13 Ų and zero hydrogen bond donors . This represents a 68% higher TPSA for the aza compound, attributable to the replacement of the epoxide oxygen with an NH group. The presence of the H-bond donor further differentiates the target from the oxa-analogue in chromatographic retention, solubility in protic solvents, and predicted blood–brain barrier permeability.

Medicinal Chemistry Drug Design Physicochemical Profiling

Catalytic Hydrogenolysis Stereochemical Outcome: Exclusive trans-Amine Formation from Aza vs. Alcohol Mixtures from Oxa-Analogue

In a direct head-to-head study, Sugi et al. compared the catalytic hydrogenolysis of 1-phenyl-substituted bicyclo[4.1.0]heptane derivatives across three heteroatom variants. Under Raney Ni catalysis, 1-phenyl-7-azabicyclo[4.1.0]heptane (the saturated aza analogue) underwent stereoselective C₁–C₇ bond fission to yield exclusively trans-2-phenylcyclohexylamine with retention of configuration [1]. Under identical conditions, 1-phenyl-7-oxabicyclo[4.1.0]heptane (the epoxide) produced a mixture of phenylcyclohexane (deoxygenation product) and 2-phenylcyclohexanols (trans-dominant), while 1-phenylbicyclo[4.1.0]heptane (all-carbon cyclopropane) gave both phenylcyclohexane and phenylcycloheptane from competing C₁–C₆ bond fission. The divergent behavior was explicitly attributed to differences in electronegativity and catalyst affinity between N, O, and C atoms.

Synthetic Methodology Stereoselective Synthesis Catalytic Hydrogenolysis

Calcium Channel Antagonist Activity with Absent Cardiac Inotropic Effect: 2-Azabicyclo[4.1.0]hept-3-ene-4-carboxylates vs. Nifedipine

Mojarrad et al. designed and synthesized a series of alkyl 7,7-dihalo-3-methyl-5-(nitrophenyl)-2-azabicyclo[4.1.0]hept-3-ene-4-carboxylates as rigid bicyclic structural mimics of the 1,4-dihydropyridine calcium channel antagonist nifedipine [1][2]. In the guinea pig ileum longitudinal smooth muscle assay, the title compounds exhibited calcium channel antagonist activity in the 10⁻⁵ to 10⁻⁷ M range, which is weaker than the reference drug nifedipine (IC₅₀ = 1.4 × 10⁻⁸ M). Critically, however, this class of compounds did not exhibit any inotropic effect on guinea pig atria—a differentiation from nifedipine, which is known to produce negative inotropic effects at therapeutic concentrations. Structure–activity relationships revealed that compounds bearing methyl or ethyl ester groups showed the most potent activity within the series (IC₅₀ in the 10⁻⁷ M range), and that the geminal-dihalocyclopropyl moiety functions as a bioisosteric replacement for the 2-methyl-3-methoxycarbonylvinyl moiety of nifedipine.

Calcium Channel Pharmacology Cardiovascular Drug Discovery Structure–Activity Relationship

Aziridine Ring Strain Energy and Nitrogen Inversion Barrier: Kinetic and Conformational Differentiation from Epoxides and Acyclic Amines

The aziridine ring in 7-azabicyclo[4.1.0]hept-3-ene is characterized by a ring strain energy (SE) of approximately 26.7 kcal/mol (R₁₋₅ = H), which is comparable to the oxirane (epoxide) SE of ~26.3 kcal/mol and the cyclopropane SE of ~27.5 kcal/mol [1]. However, the defining differentiation of the aziridine lies in its nitrogen inversion barrier: experimentally measured at ~19.1 kcal/mol in the gas phase for the parent aziridine [2], this barrier is approximately 3- to 4-fold higher than that of normal acyclic amines (5–6 kcal/mol). The high inversion barrier means that N-substituted derivatives of the bicyclic scaffold can, in principle, be isolated as configurationally stable invertomers at ambient temperature—a property absent in both epoxides (no N-center) and acyclic amines (rapid inversion). The combination of high ring strain and a high N-inversion barrier makes this scaffold uniquely suited for stereospecific ring-opening reactions where both the ring strain release (~27 kcal/mol thermodynamic driving force) and the stereochemical integrity of the nitrogen center contribute to the reaction outcome.

Physical Organic Chemistry Ring Strain Stereodynamics

Scalable Industrial Production Method via Patented Azabicyclohept-2-ene Ring-Opening/Functionalization Sequence

The Sagami Chemical Research Center patent family (EP1229022A1, CN1420866A, US equivalents) describes an industrially advantageous, economic method for producing 7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid esters in large quantities [1][2]. The process proceeds via Lewis acid-catalyzed addition of an alcohol to an azabicyclohept-2-ene intermediate (IV), conducted at 0–100°C (preferably 10–80°C) with reaction times of 0.5–10 hours. The method is explicitly designed for scalability and uses 3-pentanol as the preferred alcohol to access ethyl (1α,5α,6α)-5-(1-ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate—a direct intermediate in the commercial synthesis of oseltamivir phosphate (Tamiflu) . In contrast, the corresponding oxa-analogue (7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate) cannot access the same downstream oseltamivir amine functionality without additional redox manipulations, making the aza scaffold the synthetically and economically preferred gateway.

Process Chemistry Industrial-Scale Synthesis Pharmaceutical Intermediates

Proven Application Scenarios for 7-Azabicyclo[4.1.0]hept-3-ene Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of trans-2-Substituted Cyclohexylamines via Catalytic Hydrogenolysis

The hydrogenolysis study by Sugi et al. (Tetrahedron, 1974) demonstrates that the 7-azabicyclo[4.1.0]heptane scaffold (the saturated congener of the target compound) delivers exclusively trans-2-phenylcyclohexylamine under Raney Ni conditions [1]. This stereoselective outcome is mechanistically attributed to the competition between SNi and radical pathways unique to the nitrogen heteroatom. Researchers requiring trans-2-amino-cyclohexane derivatives with defined stereochemistry should select the aza scaffold over the oxa-analogue, which produces a three-component mixture under identical conditions, or the carba-analogue, which introduces competing ring-expansion pathways.

Development of Calcium Channel Antagonists with Attenuated Cardiac Inotropic Liability

The dihalo-2-azabicyclo[4.1.0]hept-3-ene-4-carboxylate chemotype described by Mojarrad et al. (Bioorg. Med. Chem., 2004 & 2005) demonstrates that the geminal-dihalocyclopropyl moiety serves as a bioisostere for the 2-methyl-3-methoxycarbonylvinyl group of nifedipine [2]. Although these compounds exhibit 10- to 100-fold weaker calcium channel antagonist potency (IC₅₀ 10⁻⁷ M vs. nifedipine 1.4 × 10⁻⁸ M), their complete lack of inotropic effect on guinea pig atria represents a therapeutically meaningful differentiation. Medicinal chemistry teams pursuing calcium channel modulators with reduced myocardial depression should evaluate this scaffold as a starting point for lead optimization, particularly with methyl or ethyl ester substituents that showed the most favorable activity within the series.

Procurement of Oseltamivir (Tamiflu) Key Intermediates via Patented Scalable Process

The EP1229022A1/CN1420866A patent family establishes an industrially validated, economic route to 7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid esters, with 3-pentanol as the preferred alcohol to furnish the specific oseltamivir intermediate ethyl (1α,5α,6α)-5-(1-ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate (CAS 204255-02-7) [3]. The patented process operates under mild conditions (10–80°C, Lewis acid catalysis) and is explicitly designed for large-scale industrial production. Procurement teams sourcing oseltamivir intermediates or developing generic Tamiflu routes should prioritize suppliers offering this specific azabicyclo intermediate over oxa-analogue alternatives, which would require additional synthetic steps to install the requisite amine functionality.

N-Functionalized Building Block Libraries for Medicinal Chemistry SAR Exploration

The combination of the strained aziridine ring (SE ~26.7 kcal/mol), the high nitrogen inversion barrier (~19.1 kcal/mol), and the NH hydrogen bond donor capacity (TPSA 21.9 Ų) makes 7-azabicyclo[4.1.0]hept-3-ene a privileged core for generating structurally diverse compound libraries [4]. The NH-aziridine can be sulfonylated, acylated, or phosphorylated to yield 'activated' aziridines with enhanced electrophilicity for regioselective ring-opening, while the cyclohexene double bond permits orthogonal functionalization via epoxidation, dihydroxylation, or cycloaddition. The 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylate variant has already been demonstrated as a precursor to biologically relevant pyranooxazolone and pyrrole derivatives via diastereoselective intramolecular aziridination [5], illustrating the scaffold's utility in generating skeletal diversity for structure–activity relationship campaigns.

Quote Request

Request a Quote for 7-Azabicyclo[4.1.0]hept-3-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.